2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid
Description
2-{[1-(1H-1,3-Benzodiazol-2-yl)ethyl]sulfanyl}acetic acid is a heterocyclic compound featuring a benzodiazole core linked via a sulfanyl-ethyl bridge to an acetic acid group. Its analogs, however, are well-documented in drug discovery pipelines and synthetic chemistry .
Properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXSCCVUYPMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The reaction conditions often include solvents such as ethanol or methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Increase acidity and metabolic stability (e.g., 2-{[1-Benzyl-5-(trifluoromethyl)...} in ). Alkyl/Aryl Groups (e.g., Butyl, Benzyl): Enhance lipophilicity, influencing membrane permeability . Ethoxy Groups: Improve aqueous solubility via polar interactions .
Challenges and Limitations
Biological Activity
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid (CAS Number: 790270-73-4) is a compound with notable biological activities. It contains a benzimidazole moiety, which is known for its pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 236.29 g/mol
- Structure : The compound features a thiol group and a carboxylic acid, which contribute to its reactivity and biological functions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzimidazole structure allows for binding at active sites, leading to inhibition of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially making it useful in oncology.
- Receptor Binding : It binds to GABA receptors, which may influence neurotransmission and has implications for neurological disorders .
- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial and antiviral properties, suggesting a broad spectrum of biological activity.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies have explored the biological effects of this compound:
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Anticancer Research :
- A study investigated the compound's ability to inhibit specific cancer cell lines. Results indicated significant reductions in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.
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Antimicrobial Efficacy :
- Research demonstrated that derivatives of this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
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Neuropharmacological Studies :
- Experimental models indicated that the compound could modulate GABAergic transmission, providing insights into its potential use in treating anxiety and seizure disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
